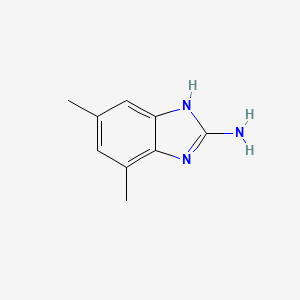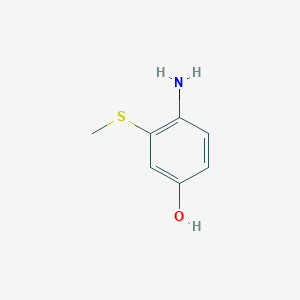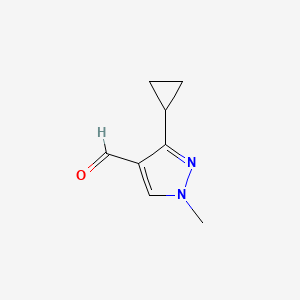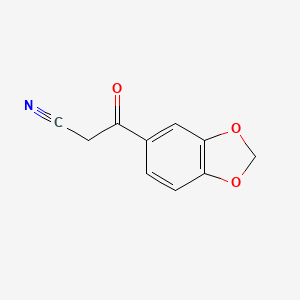
5-Amino-2-methylbenzamide
Overview
Description
5-Amino-2-methylbenzamide is an organic compound with the molecular formula C8H10N2O It is a derivative of benzamide, where the amino group is positioned at the fifth carbon and a methyl group at the second carbon of the benzene ring
Mechanism of Action
Mode of Action
For instance, benzylic halides, which are structurally similar to 5-Amino-2-methylbenzamide, typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
It’s known that amino acids can be converted to pyruvate, the end product of glycolysis, or to acetoacetate-coa and acetyl-coa, both of which can be converted to ketone bodies . Therefore, it’s possible that this compound might influence these pathways.
Pharmacokinetics
Its lipophilicity, as indicated by its Log Po/w (iLOGP) value, is 0.99 , suggesting that it might readily cross cell membranes.
Biochemical Analysis
Biochemical Properties
5-Amino-2-methylbenzamide plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as nicotinamide N-methyltransferase (NNMT), which is involved in the methylation of nicotinamide. This interaction can influence the methylation status of histones and DNA, thereby affecting gene expression and cellular metabolism . Additionally, this compound has been shown to interact with proteins involved in metabolic pathways, potentially altering their activity and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those related to metabolic regulation. For instance, this compound can modulate the activity of enzymes involved in glucose metabolism, thereby impacting cellular energy production . Furthermore, it affects gene expression by altering the methylation status of DNA, which can lead to changes in cellular metabolism and function. These effects are crucial in understanding the compound’s potential therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of NNMT, which leads to changes in the methylation status of histones and DNA . This inhibition can result in altered gene expression and subsequent changes in cellular metabolism. Additionally, this compound can bind to specific proteins and enzymes, modulating their activity and function. These interactions are critical in understanding the compound’s role in biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular metabolism and gene expression, indicating its potential for prolonged therapeutic applications.
Dosage Effects in Animal Models
Studies on animal models have demonstrated that the effects of this compound vary with different dosages. At lower doses, the compound has been shown to enhance metabolic activity and improve cellular function without causing significant adverse effects . At higher doses, there may be toxic effects, including disruptions in cellular metabolism and potential damage to tissues. These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the methylation of nicotinamide and other biomolecules. It interacts with enzymes such as NNMT, which play a crucial role in these pathways . The compound’s influence on metabolic flux and metabolite levels can lead to significant changes in cellular metabolism, making it a valuable tool for studying metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, where it can exert its biochemical effects . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is known to localize in specific cellular compartments, such as the nucleus and cytoplasm, where it can interact with target biomolecules . Post-translational modifications and targeting signals play a role in directing this compound to these compartments, ensuring its effective participation in biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-methylbenzamide can be achieved through several methods. One common approach involves the reaction of 2-methylbenzoic acid with ammonia or an amine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically proceeds as follows:
Formation of 2-methylbenzoyl chloride: 2-methylbenzoic acid is treated with thionyl chloride to form 2-methylbenzoyl chloride.
Amination: The 2-methylbenzoyl chloride is then reacted with ammonia or an amine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or nitric acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
Oxidation: Nitro-2-methylbenzamide.
Reduction: 2-methylbenzylamine.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
5-Amino-2-methylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.
Material Science: The compound is used in the development of polymers and advanced materials due to its functional groups that can participate in polymerization reactions.
Biology: It serves as a building block for the synthesis of biologically active molecules that can be used in biochemical assays and studies.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-methylbenzamide
- 2-Amino-4-methylbenzamide
- 2-Amino-3-methylbenzamide
Comparison
5-Amino-2-methylbenzamide is unique due to the specific positioning of the amino and methyl groups on the benzene ring. This positioning can influence its reactivity and interactions with other molecules. For example, the presence of the amino group at the fifth position may enhance its ability to participate in hydrogen bonding compared to other isomers.
Properties
IUPAC Name |
5-amino-2-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4H,9H2,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIGYWHHYAYITM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10602933 | |
| Record name | 5-Amino-2-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
515131-52-9 | |
| Record name | 5-Amino-2-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![7h-Pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B1286517.png)





